6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique triazolo-pyrimidine structure, which imparts a range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one can be achieved through various methods. One efficient method involves the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This reaction typically includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate to triazolo[1,5-a]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts to enhance yield and efficiency. For example, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used as reusable catalysts for the synthesis of related triazolo-pyrimidine compounds . These methods are advantageous due to their high stability, ease of isolation, and potential for reuse.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazolo-pyrimidine ring, leading to various reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like lead tetraacetate (Pb(OAc)4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve mild temperatures and solvent-free environments to enhance reaction efficiency .
Major Products
The major products formed from these reactions include various substituted triazolo-pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one exerts its effects involves the inhibition of voltage-gated ion channels and modulation of GABAergic activity . These actions contribute to its anticonvulsant properties and potential therapeutic applications in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
7-phenyl-6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: Exhibits similar anticonvulsant activities.
7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its unique chemical properties.
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: Studied for their necroptosis inhibitory effects.
Uniqueness
What sets 6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one apart is its versatile chemical reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research.
Properties
IUPAC Name |
6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMGVWWVPRRVBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=N2)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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